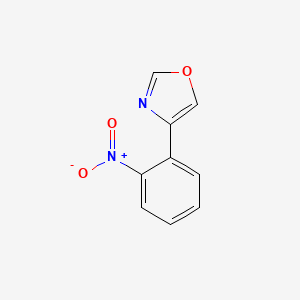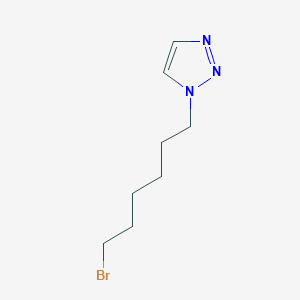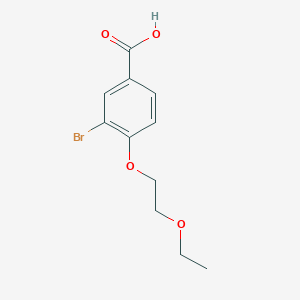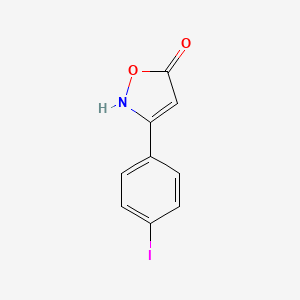![molecular formula C14H16BrN3 B11925798 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a pyrrolidinyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole typically involves multiple steps, starting with the preparation of the bromophenyl and pyrrolidinyl intermediates. The bromophenyl group can be introduced through bromination reactions, while the pyrrolidinyl group is often synthesized via cyclization reactions involving appropriate precursors. The final step involves the formation of the imidazole ring, which can be achieved through cyclization reactions under specific conditions, such as the use of acidic or basic catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for precise control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amine, thiol, polar aprotic solvents.
Major Products
Applications De Recherche Scientifique
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenyl-2-pyrrolidinyl-imidazole: Lacks the methyl group on the pyrrolidinyl ring.
4-(4-Chlorophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole: Contains a chlorine atom instead of a bromine atom.
4-(4-Bromophenyl)-2-[(2S,4S)-4-ethyl-2-pyrrolidinyl]-1H-imidazole: Contains an ethyl group instead of a methyl group on the pyrrolidinyl ring.
Uniqueness
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the pyrrolidinyl and imidazole rings contribute to its potential biological activities.
Propriétés
Formule moléculaire |
C14H16BrN3 |
|---|---|
Poids moléculaire |
306.20 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-2-[(2S,4S)-4-methylpyrrolidin-2-yl]-1H-imidazole |
InChI |
InChI=1S/C14H16BrN3/c1-9-6-12(16-7-9)14-17-8-13(18-14)10-2-4-11(15)5-3-10/h2-5,8-9,12,16H,6-7H2,1H3,(H,17,18)/t9-,12-/m0/s1 |
Clé InChI |
ZCOPWHOTJYATSA-CABZTGNLSA-N |
SMILES isomérique |
C[C@H]1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br |
SMILES canonique |
CC1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)











